molecular formula C20H23N3O2 B1667530 Bitertanol CAS No. 55179-31-2

Bitertanol

Cat. No. B1667530
CAS RN: 55179-31-2
M. Wt: 337.4 g/mol
InChI Key: VGPIBGGRCVEHQZ-UHFFFAOYSA-N
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Description

Bitertanol is a systemic triazole fungicide with internal absorption properties . It has a molecular formula of C20H23N3O2 and a molecular weight of 337.4155 . It is widely used to control fungal diseases in crops and vegetables .


Synthesis Analysis

Bitertanol can be synthesized using molecularly imprinted polymers-surface-enhanced Raman spectroscopy (MIP-SERS) for rapid detection and quantification in cucumber and peaches . The synthesis process involves the use of triadimefon molecules as the dummy template, methacrylic acid (MAA) as a functional monomer, trimethylolpropane trimethacrylate (TRIM) as a cross-linker, and 2,2-azobis-isobutyronitrile (AIBN) as an initiator .


Molecular Structure Analysis

The IUPAC Standard InChI for Bitertanol is InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3 .


Chemical Reactions Analysis

Bitertanol can be rapidly and selectively adsorbed and separated from cucumber and peaches due to their predetermined recognition sites . The capacity of MIPs for absorbing bitertanol is approximately 1.5 times that of non-imprinted polymers (NIPs) .


Physical And Chemical Properties Analysis

Bitertanol has a low solubility and is semi-volatile . It has a low risk of leaching to groundwater based on its chemical properties . It is non-persistent in soil and slightly mobile but very persistent in water .

Scientific Research Applications

Application 1: Rapid Detection and Quantification of Bitertanol in Agro-products

  • Methods of Application or Experimental Procedures : The method involves the use of Molecularly Imprinted Polymers-Surface-Enhanced Raman Spectroscopy (MIP-SERS) for rapid detection and quantification of Bitertanol in cucumber and peaches . MIPs were synthesized based on triadimefon molecules as the dummy template, methacrylic acid (MAA) as a functional monomer, trimethylolpropane trimethacrylate (TRIM) as a cross-linker, and 2,2-azobis-isobutyronitrile (AIBN) as an initiator . Gold nanoparticles (AuNPs) synthesized by sodium citrate reduction method were used as a suitable SERS colloid for enhancing Raman signals .
  • Results or Outcomes : The synthesized MIPs could rapidly and selectively adsorb and separate Bitertanol from cucumber and peaches due to their predetermined recognition sites . The capacity of MIPs for absorbing Bitertanol was approximately 1.5 times that of non-imprinted polymers (NIPs) . The LODs for this method were 0.041 and 0.029 mg/kg in cucumber and peaches, respectively . The entire analysis process required 15 min or less .

Application 2: Fungicide for Crop Protection

  • Summary of the Application : Bitertanol is a systemic triazole fungicide that is widely used to control fungal diseases in crops and vegetables . It has internal absorption properties, which means it can be absorbed by the plant and transported around its system .
  • Methods of Application or Experimental Procedures : Bitertanol is typically applied as a spray to the leaves of crops and vegetables . It can also be used as a seed treatment to protect young plants from fungal diseases .

Application 3: Control of Powdery Mildew in Wheat

  • Summary of the Application : Bitertanol is used as a fungicide to control powdery mildew, a common disease in wheat crops . Powdery mildew can significantly reduce wheat yield and quality .
  • Methods of Application or Experimental Procedures : Bitertanol is applied as a foliar spray during the growing season of the wheat crop . The timing of the application is critical and is usually done when the first signs of the disease appear .

Safety And Hazards

Bitertanol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPIBGGRCVEHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037502
Record name Bitertanol
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index] Colorless crystalline solid with an aromatic odor; [AccuStandard MSDS]
Record name Bitertanol
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Vapor Pressure

0.0000075 [mmHg]
Record name Bitertanol
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Bitertanol

CAS RN

55179-31-2
Record name Bitertanol
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Record name Bitertanol [BSI:ISO]
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Record name Bitertanol
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Record name β-([1,1'-biphenyl]-4-yloxy)-α-tert-butyl-1H-1,2,4-triazol-1-ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,260
Citations
L Li, Z Wang, Y Gao, J Yu, AE Kaziem, H Shi… - Science of The Total …, 2020 - Elsevier
… of bitertanol are not clear. The present study evaluated the stereoselectivity of bitertanol, … The results indicated that (1S,2R)-bitertanol and (1R,2S)-bitertanol had faster degradation …
Number of citations: 8 www.sciencedirect.com
L Li, B Gao, Z Zhang, M Yang, X Li, Z He… - Journal of agricultural …, 2018 - ACS Publications
… degradation of bitertanol in cucumber was observed: (1R,2S)-bitertanol and (1R,2R)-bitertanol were … This research provides a useful tool for the analysis of bitertanol stereoisomers. …
Number of citations: 16 pubs.acs.org
L Li, B Gao, Y Wen, Z Zhang, R Chen… - Pest management …, 2020 - Wiley Online Library
… bitertanol is R configuration of chiral carbon atoms near the triazole heterocyclic ring such as (1S,2R)-bitertanol and (1R,2R)-bitertanol… efficiency bitertanol and evaluation of bitertanol at …
Number of citations: 44 onlinelibrary.wiley.com
PD Hildebrand, CL Lockhart, RJ Newbery… - Canadian Journal of …, 1988 - Taylor & Francis
… of resistance to bitertanol narrowed. Isolates with high resistance to bitertanol also showed … inaequalis associated with reduced efficacy of bitertanol and cross-resistance of bitertanol-…
Number of citations: 94 www.tandfonline.com
X Cao, F Zhao, Z Jiang, S Hong, C Zhang, Y She… - Food analytical …, 2018 - Springer
… of free bitertanol. The amount of bitertanol bound to polymer was calculated by subtracting the concentration of free bitertanol in the supernatants from the initial bitertanol concentration. …
Number of citations: 17 link.springer.com
MCS Mendes - Journal of Agricultural and Food Chemistry, 1985 - ACS Publications
… of bitertanol in plants. Following initial extraction, the extract is acetylated with acetic anhydride to convert bitertanol to the bitertanol … detected bitertanol as an acetyl derivative following …
Number of citations: 10 pubs.acs.org
Y Yamazaki, T Ninomiya - Journal of AOAC International, 1998 - academic.oup.com
… Bitertanol acetate was added prior to extraction as a surrogate … Bitertanol residues were determined by liquid … samples analyzed for bitertanol residues, 5 contained bitertanol residues at …
Number of citations: 8 academic.oup.com
EJ Llorent-Martínez, JF García-Reyes… - Food chemistry, 2007 - Elsevier
A multicommuted flow through optosensor is developed in order to determine bitertanol in banana samples, by measuring the pesticide native fluorescence at 261/326nm. The solid …
Number of citations: 22 www.sciencedirect.com
PK Chan, SY Lu, JW Liao, C Wei, Y Tsai… - Food and chemical …, 2006 - Elsevier
… and triazoles in that bitertanol contains a biphenyl moiety … bitertanol and the potential human exposure to the widely used pesticide, the present study investigated the ability of bitertanol …
Number of citations: 14 www.sciencedirect.com
KY Seong, MH Jeong, JH Hur, JG Kim… - Applied Biological …, 2004 - koreascience.kr
Persistence of the triazole fungicides, bitertanol and tebucnazole was investigated after their application at recommended and double rate on greenhouse-grown peppers. The half-life …
Number of citations: 13 koreascience.kr

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